5-[4-(4-isopropoxybenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline
Overview
Description
5-[4-(4-isopropoxybenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline is a useful research compound. Its molecular formula is C28H32N4O4 and its molecular weight is 488.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 488.24235551 g/mol and the complexity rating of the compound is 707. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Aniline Derivatives in Synthesis and Applications
Aniline and its derivatives are foundational in the synthesis of dyes, pharmaceuticals, and polymers. For example, studies have explored the reactivity of aniline derivatives in forming complex heterocyclic compounds, which are crucial in drug development and materials science. The synthesis of aniline tetramers through SNAr coupling and nitro group reduction showcases the versatility of aniline derivatives in creating ordered polymers with specific electronic and optical properties, which could be relevant for electronic applications or advanced materials design Kulszewicz-Bajer, Różalska, & Kuryłek, 2004.
Piperazine as a Building Block
Piperazine and its derivatives have been studied for their antimicrobial and antifungal properties, indicating potential pharmaceutical applications. The synthesis of piperazine through intermediate steps and its evaluation against various bacterial and fungal strains highlight its pharmacophoric activities, suggesting its utility in drug discovery and development Suryavanshi & Rathore, 2017.
Nitro Group Functionalities
Nitro group functionalities are pivotal in the chemical industry, especially in synthesizing explosives, dyes, and pharmaceuticals. The reduction of nitrobenzene to aniline, for instance, is a critical reaction in industrial chemistry, with implications for synthesizing aniline-based products. The study of nitrobenzene reduction over Pt catalysts provides insights into the reaction mechanisms at a molecular level, which can inform the development of more efficient catalytic processes Sheng et al., 2016.
Properties
IUPAC Name |
[4-[4-nitro-3-(1-phenylethylamino)phenyl]piperazin-1-yl]-(4-propan-2-yloxyphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O4/c1-20(2)36-25-12-9-23(10-13-25)28(33)31-17-15-30(16-18-31)24-11-14-27(32(34)35)26(19-24)29-21(3)22-7-5-4-6-8-22/h4-14,19-21,29H,15-18H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPQXFBLOFCXDNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NC(C)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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